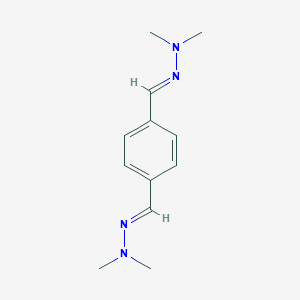
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine, commonly known as CEM-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the benzylamine family and has been synthesized through various methods. CEM-102 has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects
CEM-102 has been found to exhibit minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. CEM-102 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEM-102 is its broad-spectrum antibacterial activity, making it a promising candidate for the treatment of a range of bacterial infections. However, one limitation of CEM-102 is its potential to induce bacterial resistance with prolonged use.
Zukünftige Richtungen
For research include investigating its efficacy in combination with other antibiotics, determining optimal dosing regimens, investigating its activity against biofilms, and developing novel derivatives with improved properties.
Synthesemethoden
CEM-102 has been synthesized through various methods, including the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N-(2-methoxyethyl)amine in the presence of a reducing agent. Another method involves the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent. Both methods have resulted in the synthesis of CEM-102 with high yields and purity.
Wissenschaftliche Forschungsanwendungen
CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has been found to exhibit potent activity against these bacteria, making it a promising candidate for the treatment of bacterial infections.
Eigenschaften
Molekularformel |
C13H20ClNO3 |
|---|---|
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C13H20ClNO3/c1-4-18-13-10(9-15-5-6-16-2)7-11(14)8-12(13)17-3/h7-8,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
IQZPVBLPGCGTSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCOC)Cl)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

